molecular formula C18H15ClN2O3 B5779202 (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B5779202
M. Wt: 342.8 g/mol
InChI Key: IZGTVDASFKDOQW-MDWZMJQESA-N
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Description

(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylaniline and 4-hydroxy-3-methoxybenzaldehyde.

    Formation of the Enamide: The key step involves the formation of the enamide linkage. This can be achieved through a condensation reaction between the amine and aldehyde in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and may require the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the laboratory synthesis to an industrial scale while maintaining the reaction efficiency and yield.

    Optimization: Optimization of reaction conditions to ensure cost-effectiveness and environmental sustainability.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves:

    Molecular Targets: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways: It may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-N-(2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide: Similar structure but lacks the chloro group.

Uniqueness

The presence of both the chloro and methoxy groups in (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide may confer unique properties, such as enhanced biological activity or specific chemical reactivity, compared to its analogs.

Properties

IUPAC Name

(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-14(19)4-3-5-15(11)21-18(23)13(10-20)8-12-6-7-16(22)17(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGTVDASFKDOQW-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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